1-(Morpholin-2-yl)propan-1-one

Description

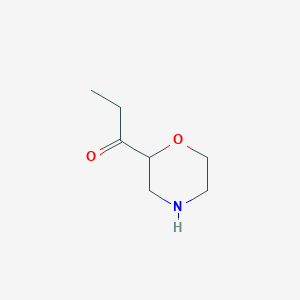

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-2-ylpropan-1-one |

InChI |

InChI=1S/C7H13NO2/c1-2-6(9)7-5-8-3-4-10-7/h7-8H,2-5H2,1H3 |

InChI Key |

XSHPJCNAJYLEDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CNCCO1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

A ¹H NMR spectrum for 1-(Morpholin-2-yl)propan-1-one would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate its electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C=O) of the propanone moiety would appear downfield due to the electron-withdrawing effect of the oxygen atom. The protons of the ethyl group would likely present as a quartet and a triplet, characteristic of their spin-spin coupling. The protons on the morpholine (B109124) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at the C-2 position, being attached to a chiral center and adjacent to both the nitrogen and the propanone group, would have a unique chemical shift. However, no experimentally determined data for these chemical shifts and coupling constants are available in the published literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

A ¹³C NMR spectrum is used to identify all the carbon atoms in a molecule. For this compound, seven distinct signals would be anticipated, corresponding to the seven carbon atoms in its structure. The carbon of the carbonyl group would be the most downfield signal, typically appearing above 200 ppm. The carbons of the morpholine ring would appear in the region characteristic for amines and ethers (approximately 40-70 ppm), with the C-2 carbon showing a specific shift due to its substitution. The two carbons of the ethyl group would also have characteristic chemical shifts. Without experimental data, precise assignment of these shifts is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and determining the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, confirming the connectivity within the ethyl group and tracing the coupling network around the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming how the propanone group is attached to the C-2 position of the morpholine ring.

These techniques would be indispensable for confirming the structure of this compound, but no such studies have been reported.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In a spectrum of this compound, a strong, sharp absorption band would be expected in the region of 1700-1720 cm⁻¹ corresponding to the stretching vibration of the ketone (C=O) group. Other characteristic peaks would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹), C-N stretching of the secondary amine within the ring, and C-O-C stretching of the ether linkage in the morpholine ring (typically around 1100 cm⁻¹). Specific experimental IR data for this compound is not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be a key tool for structural confirmation. Expected fragmentation pathways would include the loss of the ethyl group or cleavage of the morpholine ring, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of the compound. For this compound (C₇H₁₃NO₂), the expected exact mass would be calculated and compared to the measured value to confirm its elemental composition. No published HRMS data for this specific molecule could be located.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk Upon ionization in the mass spectrometer, the molecular ion [M]+ is formed. For this compound (C₇H₁₃NO₂), the expected molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for ketones and amines often involve alpha-cleavage, which is the breaking of the bond adjacent to the heteroatom or carbonyl group. chemguide.co.uk For this compound, several characteristic fragmentation patterns can be anticipated:

Alpha-cleavage adjacent to the carbonyl group: This can result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion, or the loss of the morpholin-2-yl group.

Cleavage within the morpholine ring: The morpholine ring can undergo characteristic ring-opening fragmentations. researchgate.net

McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule. libretexts.org

The analysis of the m/z values of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the propanoyl group and the morpholine ring. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Origin |

| [C₇H₁₃NO₂]⁺ | 143.09 | Molecular Ion |

| [C₅H₈NO₂]⁺ | 114.05 | Loss of ethyl radical (•C₂H₅) |

| [C₂H₅CO]⁺ | 57.03 | Propanoyl cation |

| [C₄H₈NO]⁺ | 86.06 | Fragment from morpholine ring cleavage |

Application of Hyphenated MS Techniques (e.g., LC-MS) in Complex Mixture Analysis

In complex matrices, such as in process chemistry or metabolism studies, the analysis of this compound benefits significantly from the use of hyphenated mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). kuleuven.beeuropeanpharmaceuticalreview.com LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be

This technique allows for the separation of this compound from other components in a mixture before it enters the mass spectrometer. lcms.cz This is particularly useful for identifying and quantifying the compound in the presence of impurities, starting materials, or byproducts. europeanpharmaceuticalreview.com The retention time from the LC provides an additional layer of identification, while the mass spectrometer provides structural information and sensitive quantification. kuleuven.be LC-MS/MS, a further advancement, allows for the selection of a specific parent ion for fragmentation, which enhances selectivity and is invaluable for quantitative analysis in complex biological samples. nih.govspringernature.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores, which are parts of the molecule that absorb light. The primary chromophore in this compound is the carbonyl group (C=O) of the propanone moiety.

The carbonyl group typically exhibits a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (around 180-200 nm). The morpholine ring itself does not have significant absorption in the standard UV-Vis range. rsc.org The UV spectrum of morpholine shows a bimodal appearance with a long-wavelength onset at approximately 255 nm. rsc.org For derivatives, the exact position and intensity of these absorption bands can be influenced by the solvent and the substitution on the morpholine ring. researchgate.netnist.gov

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation

For a crystalline sample of this compound, single-crystal X-ray diffraction would determine the unit cell dimensions (a, b, c, α, β, γ) and the space group. researchgate.net This fundamental crystallographic data describes the symmetry and repeating pattern of the crystal lattice. Morpholine derivatives have been observed to crystallize in various crystal systems, including monoclinic and orthorhombic systems. iucr.orgnih.govmdpi.com

Table 2: Representative Crystal Data for a Morpholine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5947 (15) |

| b (Å) | 6.6293 (8) |

| c (Å) | 12.340 (2) |

| β (°) | 92.221 (5) |

| Volume (ų) | 784.3 (2) |

| Z | 2 |

Data for a representative morpholine derivative, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, is presented for illustrative purposes. nih.gov

A key structural feature of the morpholine ring is its preference for a chair conformation, which is the most stable arrangement to minimize steric strain. iucr.orgresearchgate.netresearchgate.net Single-crystal X-ray diffraction studies on various morpholine-containing compounds consistently show the morpholine ring in a chair conformation. iucr.orgnih.gov The propanoyl group attached at the 2-position of the morpholine ring can adopt either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance.

In the solid state, molecules of this compound would be held together by various intermolecular forces. The presence of the nitrogen and oxygen atoms in the morpholine ring, as well as the carbonyl oxygen, allows for the formation of hydrogen bonds. researchgate.nettaylorandfrancis.com The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, and if protonated, the N-H group can act as a hydrogen bond donor. ebi.ac.uk The oxygen atoms can also participate as hydrogen bond acceptors. rsc.org These hydrogen bonds play a crucial role in stabilizing the crystal packing. iucr.org While this compound itself lacks aromatic rings for π-stacking, this interaction is a significant stabilizing force in the crystal structures of other morpholine derivatives that do contain aromatic moieties. iucr.org

Theoretical and Computational Studies on 1 Morpholin 2 Yl Propan 1 One

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide critical insights into the stability of a ligand-receptor complex and the conformational dynamics that govern their interaction. For a compound like 1-(Morpholin-2-yl)propan-1-one, MD simulations would typically be performed on its complex with a target protein to assess the stability of the binding pose and to explore its dynamic behavior within the active site.

Research on other morpholine-containing inhibitors highlights the utility of this approach. For instance, MD simulations performed on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors confirmed stable protein-ligand interactions over a 100-nanosecond simulation period. nih.govmdpi.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A low and stable RMSD value indicates that the complex has reached equilibrium and remains in a consistent conformation, suggesting a stable binding mode. nih.gov

In a study on morpholine-derived thiazoles as carbonic anhydrase II inhibitors, MD simulations were used to elucidate the conformational changes of the compounds within the enzyme's active site. nih.govresearchgate.net Similarly, simulations of Viprinin and its morpholine (B109124) derivatives with HIV-1 Vpr showed that while the ligands were not perfectly stable in the initial binding pocket, various hydrophobic interactions were key to their association with the protein. tandfonline.com These simulations can reveal crucial information, such as the key amino acid residues involved in maintaining the stability of the complex through hydrogen bonds or other interactions. researchgate.netresearchgate.net

Table 1: Representative Data from MD Simulation Stability Analysis This table illustrates typical data obtained from an MD simulation to assess the stability of a ligand-protein complex. The values are hypothetical for this compound but representative of findings for similar compounds.

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 1.5 Å | 0.3 Å | Indicates overall structural stability of the protein. |

| Ligand RMSD (relative to protein) | 0.8 Å | 0.2 Å | Shows the ligand maintains a stable binding pose. |

| Number of H-Bonds (Ligand-Protein) | 3 | 1 | Highlights key electrostatic interactions contributing to stability. |

This is a representative table. Actual values would be derived from specific simulation data.

Binding Free Energy Calculations (e.g., MM/PBSA)

Following MD simulations, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity between a ligand and its target protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach for this purpose. nih.gov It calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models. nih.govresearchgate.net

The binding free energy is typically decomposed into several components:

ΔE_vdw : van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_npol : Nonpolar solvation energy

Similarly, MM/PBSA calculations were used to evaluate herbicidal lead molecules containing a morpholine moiety, revealing that their binding was energetically favorable and primarily driven by electrostatic interactions. researchgate.netresearchgate.net In another study on glycine (B1666218) transporter inhibitors, MM-GBSA (a similar method using a Generalized Born model) was employed to compare the binding free energies of different compounds in various conformational states of the transporter, helping to explain their binding preferences. mdpi.com

Table 2: Representative Binding Free Energy Calculation using MM/PBSA This table shows a hypothetical breakdown of binding free energy components for this compound, as would be calculated using the MM/PBSA method.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -28.2 |

| Polar Solvation Energy (ΔG_pol) | +35.8 |

| Nonpolar Solvation Energy (ΔG_npol) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -42.0 |

This is a representative table. Actual values would be derived from specific simulation and calculation data.

These computational techniques are invaluable for rational drug design, allowing researchers to predict binding affinities, understand interaction mechanisms, and prioritize candidates for synthesis and experimental testing.

Biological and Pharmacological Relevance: Mechanistic Insights

Mechanism of Action Studies

The mechanism of action for derivatives of 1-(Morpholin-2-yl)propan-1-one is multifaceted, involving interactions with a variety of molecular targets, including enzymes and receptors. The specific biological effects are highly dependent on the modifications made to the core structure.

Research into the molecular targets of this compound derivatives has identified several key areas of interaction. The morpholine (B109124) moiety is a common feature in many pharmaceuticals and is known to contribute to a compound's ability to interact with biological targets. ontosight.ai The oxygen atom within the morpholine ring can participate in donor-acceptor interactions with receptors, potentially enhancing binding affinity. orientjchem.org

Derivatives of this compound have been investigated for their binding to various receptors and enzymes. For instance, some morpholine-containing compounds have been identified as ligands for neuroreceptors, such as cannabinoid receptors. acs.org The morpholine ring can act as a scaffold, positioning other functional groups for optimal interaction with the binding site. acs.org The specific arrangement of functional groups, such as a benzoxazole (B165842) ring connected to the morpholine through a propanone chain, is crucial for predicting interactions with biological systems. ontosight.ai

Derivatives of this compound have shown potential as inhibitors of several critical enzymes.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a vital enzyme for viral replication, making it a key target for antiviral drug development. nih.govrcsb.org Molecular docking studies have been conducted on morpholine derivatives, including a mannich base, 1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)propan-1-one, to assess its inhibitory activity against SARS-CoV-2 Mpro. orientjchem.orgresearchgate.net These studies suggest that such compounds can exhibit a strong binding affinity to the active residues of the protease. orientjchem.orgresearchgate.net The interaction often involves the formation of a covalent bond with the active-site cysteine (C145). rcsb.org

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is implicated in diseases like cancer. nih.gov Morpholine-containing compounds have been explored as mTOR inhibitors. researchgate.net For example, 2-(morpholin-1-yl)pyrimido[2,1-α]isoquinolin-4-one was identified as a selective mTOR inhibitor. nih.gov Some derivatives act as dual PI3K/mTOR inhibitors, which can be effective in cancer models. researchgate.netchemicalbook.com

Other Enzymes: Morpholine derivatives have also been investigated for their inhibitory effects on other enzymes. For example, some have shown inhibitory activity against xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov Additionally, research has explored their potential to inhibit carbonic anhydrase, which is relevant in cancer biology. The mechanism of inhibition often involves the compound binding to the enzyme's active site, thereby blocking substrate access.

The morpholine moiety is a key structural feature in compounds designed to interact with various receptors. acs.org The nature of the substituents on the morpholine and propanone core dictates the receptor binding profile and subsequent modulation of its activity. For example, some morpholine derivatives have been investigated as inverse agonists for the histamine (B1213489) H3 receptor.

The influence of this compound derivatives extends to ion channels and other cellular signaling pathways. For instance, pramoxine, a morpholine derivative, functions by decreasing the permeability of neuronal membranes to sodium ions, which blocks the initiation and conduction of nerve impulses. researchgate.net The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, is a known target for some morpholine-containing compounds. researchgate.netfortunejournals.com By inhibiting this pathway, these compounds can induce apoptosis in cancer cells. researchgate.net

Molecular Basis of Pharmacological Activities (Excluding Clinical Outcomes)

The pharmacological activities of this compound derivatives are rooted in their specific molecular interactions.

Derivatives of this compound have demonstrated notable antimicrobial properties.

Antibacterial Efficacy: The antibacterial mechanism of some morpholine derivatives is linked to their ability to disrupt essential bacterial processes. For example, nitroimidazole derivatives, which share structural similarities, are converted into radical anions that can damage bacterial DNA. nih.gov Modifications to the morpholine ring have been shown to significantly influence the antibacterial efficacy and selectivity against both Gram-positive and Gram-negative bacteria. Some derivatives have exhibited significant activity against strains like Staphylococcus aureus and Escherichia coli.

Antifungal Efficacy: The antifungal action of many morpholine-containing compounds, such as amorolfine, stems from the inhibition of ergosterol (B1671047) biosynthesis in the fungal cell membrane. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Some azole-containing morpholine derivatives inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol synthesis. researchgate.netnih.gov Research has shown that certain morpholine-based surfactants also exhibit antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net

Below is a table summarizing the investigated biological activities and mechanisms of action for various derivatives containing the morpholine-propanone scaffold.

| Derivative Class | Target | Mechanism of Action | Investigated For |

| Mannich Bases | SARS-CoV-2 Main Protease | Binding to active site residues | Antiviral |

| Pyrimidoisoquinolinones | mTOR | Selective inhibition of mTOR kinase | Anticancer |

| Thiazolidinones | Bacterial & Fungal Cells | Disruption of cellular processes | Antimicrobial |

| Azole Hybrids | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Antifungal |

Antiradical Activity and Antioxidant Mechanisms

Morpholine derivatives have demonstrated significant potential as antioxidant agents, acting through various mechanisms to counteract oxidative stress. jchemrev.comdergipark.org.tr Oxidative damage from highly reactive free radicals is implicated in numerous diseases, making the study of synthetic antioxidants a crucial field of research. dergipark.org.tr

The antioxidant properties of morpholine-containing compounds are often attributed to their ability to act as free radical scavengers. nih.gov Studies on various morpholine derivatives have shown their capacity to inhibit free radical processes. For instance, certain 1,3-thiazole derivatives bearing a morpholine moiety have been studied for their antiradical and antioxidant activity (AOA) by modeling artificial oxidative stress in vitro using egg-yolk lipoproteins as an oxidation substrate. saudijournals.com The primary mechanism often involves the donation of a hydrogen atom to neutralize free radicals. researchgate.net In some derivatives, the hydrogen abstraction from a phenol (B47542) group is a favored mechanism. researchgate.net

Another mechanism is the inhibition of lipid peroxidation. nih.gov For example, 2-biphenyl substituted morpholines have been evaluated for their ability to protect against hepatic microsomal lipid peroxidation. nih.gov Furthermore, some morpholine derivatives exhibit reducing power and metal-chelating activity, which are other important antioxidant mechanisms. dergipark.org.tr The ability to chelate ferrous ions can prevent the generation of reactive oxygen species. dergipark.org.tr Research on morpholine-linked metal complexes also highlights their ability to scavenge radicals, with their efficacy influenced by the coordinated metal center. rsc.org

Modulation of Protein Function and Biological Pathways in Anticancer Studies

The morpholine scaffold is a key feature in many anticancer agents, influencing their interaction with various biological targets and pathways. jchemrev.comacs.orgnih.gov A primary strategy in oncology is the development of molecules that trigger apoptosis (programmed cell death) in tumor cells. nih.gov

One of the critical pathways targeted by morpholine-containing compounds is the PI3K/mTOR signaling cascade, which is crucial for cancer cell growth and survival. mdpi.com The morpholine ring is a common feature in many mTOR inhibitors, where it enhances water solubility and facilitates specific interactions within the ATP-binding pocket of the enzyme. mdpi.com For instance, the introduction of a bridged morpholine moiety has been explored to develop selective mTOR kinase inhibitors. acs.org Morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors, with computational studies confirming their stable binding within the mTOR active site. mdpi.com

Another key mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2. nih.gov Morpholine-substituted quinazoline (B50416) derivatives have been identified as potent Bcl-2 inhibitors, inducing apoptosis in cancer cells. nih.gov Docking studies revealed that these compounds fit well into the active cavity of Bcl-2, interacting with surrounding amino acids. nih.gov

Furthermore, morpholinated curcumin (B1669340) derivatives have been shown to induce apoptosis through the mitochondrial pathway, evidenced by increased caspase 3/7 activity and decreased mitochondrial membrane potential. mdpi.com These compounds can also alter cell cycle progression, often blocking cells in the G2/M phase. mdpi.com

| Compound Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Morpholine-substituted Tetrahydroquinolines | mTOR Inhibition | Potent cytotoxicity against lung and breast cancer cell lines. | mdpi.com |

| Morpholine-substituted Quinazolines (e.g., AK-3, AK-10) | Bcl-2 Inhibition, Apoptosis Induction | Significant cytotoxicity against A549, MCF-7, and SHSY-5Y cell lines. | nih.govrsc.org |

| Morpholinated Curcumin Derivatives (e.g., 2a-B) | Mitochondrial Apoptosis Pathway, Cell Cycle Arrest (G2/M) | Potent cytotoxic effects in human bladder cancer cells. | mdpi.com |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones with morpholinylethoxy groups | Cytotoxicity | High cytotoxic activity on MCF-7 breast cancer cells. | nih.gov |

Interactions related to Anticonvulsant Properties

Morpholine derivatives have been extensively investigated for their anticonvulsant properties. nih.gove3s-conferences.org Research suggests that their mechanism of action may involve interactions with the GABAergic system. semanticscholar.org Specifically, the anticonvulsant activity of some derivatives is thought to result from their interactions with the GABA-A receptor complex or their affinity for the benzodiazepine (B76468) (BDZ) binding site. semanticscholar.org

Hybrid molecules combining the morpholine scaffold with fragments of known antiepileptic drugs (AEDs) like ethosuximide (B1671622) and levetiracetam (B1674943) have shown broad-spectrum activity in preclinical seizure models. acs.org For example, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione was found to be active in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-hertz (6 Hz) seizure models. researchgate.net The structure-activity relationship analysis of some series revealed that while the presence of a pyrrolidine-2,5-dione ring is important, it is not essential for retaining anticonvulsant activity. researchgate.net The most plausible mechanism for some of these potent compounds may be their influence on neuronal sodium and calcium channels. researchgate.net

| Compound Name/Class | Seizure Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | MES | 41.0 mg/kg | researchgate.net |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | scPTZ | 101.6 mg/kg | researchgate.net |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | 6 Hz | 45.42 mg/kg | researchgate.net |

| 3-(2-Bromophenyl)-1-morpholinopropan-1-one (3f) | MES | Significant activity at ≥30 mg/kg |

Molecular Insights into Herbicidal Action

The morpholine ring is a constituent of several agrochemicals, including compounds with herbicidal properties. acs.orgresearchgate.net The mechanism of action for morpholine-based herbicides often involves the inhibition of specific enzymes essential for plant growth. For instance, morpholine fungicides are known to inhibit two enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and/or Δ8→Δ7-isomerase.

More recent research has focused on herbicidal ionic liquids (HILs) incorporating a morpholinium cation. dntb.gov.ua The effectiveness of these compounds is linked to their surface-active properties, which improve the wetting of leaf surfaces and enhance the penetration of the active herbicidal anion. dntb.gov.ua The formation of supramolecular surfactant-herbicide complexes can lead to a higher concentration of the herbicide on the leaf surface and greater penetrating ability compared to standard formulations. dntb.gov.ua Computational analyses, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are used to understand how structural modifications to these compounds impact their herbicidal activity and to design more potent analogues. researchgate.net

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of morpholine derivatives influences their biological effects, guiding the design of more potent and selective compounds. nih.gove3s-conferences.org

Impact of Morpholine Ring Substituents on Biological Activity

The biological activity of morpholine-containing molecules can be significantly fine-tuned by modifying the substituents on the morpholine ring or the broader molecular scaffold. biosynce.com These substitutions can enhance interactions with biological targets, leading to increased potency and selectivity. biosynce.com

Antioxidant Activity: For a series of thiomorpholine (B91149) derivatives, the N-substituent was identified as a key determinant of antioxidant activity. jchemrev.com

Anticonvulsant Activity: In hybrid anticonvulsant agents, the type of amine attached to the core structure (e.g., morpholine vs. phenylpiperazine) and the length of the alkyl chain connecting it to a pyrrolidine-2,5-dione ring significantly influence the spectrum of anticonvulsant activity. acs.org

General Impact: The introduction of substituents on the morpholine ring itself, such as a methyl group at position 3 or an ethylene (B1197577) bridge between positions 3 and 5, has been studied to develop selective mTOR kinase inhibitors by exploiting deeper pockets in the enzyme's active site. acs.org

Correlation between Molecular Conformation and Target Binding Affinity

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. The morpholine ring typically adopts a flexible chair-like conformation, which is advantageous for its role as a scaffold, directing chemical appendages into the correct orientation for optimal target interaction. acs.orgnih.gov

The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies provides optimal features for a suitable scaffold. acs.org This flexibility allows the molecule to adapt its shape to fit snugly into the binding site of a protein. For example, in the development of BACE-1 inhibitors for Alzheimer's disease, a hydroxyethylamine-based peptide isostere containing a morpholine ring provided the right flexible architecture to fit perfectly into the enzyme's active site. acs.org The conformation of the morpholine ring can also enhance the polar surface area of a molecule, which can be beneficial for decreasing lipophilicity in CNS drug candidates. acs.org

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

1-(Morpholin-2-yl)propan-1-one as a Versatile Synthetic Building Block

The morpholine (B109124) ring is a versatile and readily accessible synthetic building block, often introduced as an amine reagent or constructed through various synthetic methodologies nih.gov. The presence of a propanone group at the C-2 position, as in this compound, provides multiple points for synthetic elaboration, making it a highly valuable intermediate. Such C-substituted morpholines can be incorporated as building blocks in the synthesis of more complex molecules and for creating fragment libraries for screening digitellinc.com.

The de novo synthesis of highly substituted morpholine and piperazine rings through multicomponent reactions represents a powerful strategy for creating novel scaffolds that were previously difficult to access nih.govacs.org. This approach allows for maximal control over the substitution pattern, leading to improved ligand efficiency compared to the simple attachment of a morpholine ring as a substituent nih.govacs.org. A building block like this compound, with its defined stereochemistry and functional group at C-2, is an ideal candidate for these advanced synthetic strategies. The ketone functionality can be subjected to a wide range of transformations, including reduction to a secondary alcohol, reductive amination to introduce new amine substituents, or alpha-functionalization to build molecular complexity. These transformations enable the generation of a diverse set of derivatives from a single, chiral starting material.

Design and Synthesis of Novel Analogues and Derivatives with Enhanced Biological Profiles

The modification of the morpholine scaffold is a proven strategy for enhancing the biological activity of therapeutic agents. Research on various 2-substituted morpholine derivatives has demonstrated a wide spectrum of pharmacological activities, providing a blueprint for the potential derivatization of this compound.

For instance, a series of 2-hydroxy(alkoxy)-2-aryl-4-alkyl-morpholines have been designed and synthesized, yielding compounds with analgesic, anti-inflammatory, antioxidant, and anti-dyslipidemic properties nih.gov. Similarly, the synthesis of 2-biphenyl-substituted morpholines has led to potent antioxidant compounds nih.gov. These studies underscore the principle that substitution at the C-2 position of the morpholine ring is a critical determinant of biological activity.

By applying these principles to this compound, medicinal chemists can design novel analogues with potentially enhanced or entirely new biological profiles. Strategies could include:

Modification of the propanone side chain: Introducing aromatic or heterocyclic rings to the side chain could lead to new interactions with biological targets, analogous to the 2-aryl and 2-biphenyl derivatives.

Derivatization of the ketone: Converting the ketone to other functional groups (e.g., oximes, hydrazones, or various heterocyclic rings) can significantly alter the molecule's electronic and steric properties.

Substitution on the morpholine ring: Introducing substituents at other positions on the morpholine ring (e.g., C-3, C-5, C-6) or on the ring nitrogen can modulate the compound's physicochemical properties and conformational flexibility, which can be crucial for activity e3s-conferences.org.

The table below summarizes examples of biologically active 2-substituted morpholine derivatives, illustrating the potential for developing analogues from a this compound core.

| Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |

| 2-Aryl-Morpholines | Hydroxy, alkoxy, and aryl groups at C-2 | Analgesic, anti-inflammatory, antioxidant | nih.gov |

| 2-Biphenyl-Morpholines | Biphenyl group at C-2 | Potent antioxidant | nih.gov |

| 2-Aryl-4-(3-arylpropyl)morpholines | Aryl group at C-2, arylpropyl group at N-4 | CNS activity, potential antidepressant | nih.gov |

Strategy for Developing Structurally Diverse Compound Libraries

Structurally diverse compound libraries are essential for high-throughput screening (HTS) and the discovery of novel hit compounds. The morpholine scaffold is a valuable core for such libraries due to its favorable drug-like properties. The development of synthetic methods that allow for the systematic variation of substituents on the morpholine ring is key to exploring new chemical space.

A strategy utilizing "systematic chemical diversity" has been employed to synthesize collections of C-substituted morpholines that vary in regiochemistry and stereochemistry digitellinc.com. This approach, starting from enantiomerically pure amino acids and amino alcohols, has produced diverse sets of morpholine building blocks suitable for library synthesis digitellinc.com. Similarly, multicomponent reactions have been developed for the de novo assembly of highly substituted morpholines, providing a rapid and efficient route to structural diversity nih.gov. These novel and diverse scaffolds have been incorporated into major screening collections, such as the European Lead Factory, to aid in the discovery of new biological targets acs.org.

A compound such as this compound could serve as a pivotal starting point for a diversity-oriented synthesis (DOS) campaign. The key functional groups—the secondary amine on the ring, the ketone, and the adjacent alpha-carbon—can be used to introduce diversity in a controlled manner.

A potential library development strategy could involve:

Scaffold Elaboration: Using the ketone for reactions like aldol condensations, Wittig reactions, or Grignard additions to append a wide variety of substituents.

Stereochemical Diversity: Controlling the stereocenter at C-2 and introducing new stereocenters during synthesis to explore 3D chemical space.

Appendage Diversity: N-alkylation or N-acylation of the morpholine nitrogen to introduce another layer of structural variation.

This systematic approach would generate a library of unique, three-dimensional molecules based on the 2-acylmorpholine core, increasing the probability of identifying hits against various biological targets.

Role in Drug Discovery Pipelines (Beyond Clinical Trials)

While this compound itself is not a known clinical candidate, its core structure is representative of scaffolds that play a crucial role in the preclinical stages of drug discovery. The morpholine moiety is often integral to the pharmacophore of enzyme inhibitors and can confer selective affinity for a wide range of receptors nih.gov.

In the preclinical phase, potential drug candidates undergo extensive evaluation for efficacy, selectivity, and pharmacokinetic properties. The development of phosphoinositide-3-kinase (PI3K) inhibitors for cancer therapy provides a compelling case study. In many potent PI3K inhibitors, a morpholine ring is a key structural feature that interacts with the hinge region of the enzyme's active site acs.org.

The preclinical development of these compounds involves several stages:

Rational Design and Synthesis: Starting from a lead pharmacophore, chemists synthesize a series of analogues to improve properties like potency, selectivity, and metabolic stability acs.org.

In Vitro Profiling: Compounds are tested in biochemical assays for their inhibitory activity against the target (e.g., PI3K isoforms) and in cell-based assays to assess their effect on cancer cell lines researchgate.net.

Pharmacokinetic (ADME) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds are evaluated to ensure they have suitable drug-like characteristics for in vivo studies.

In Vivo Efficacy Studies: The most promising candidates are advanced into animal models of disease (e.g., tumor xenografts) to evaluate their therapeutic efficacy in a living organism acs.org.

A lead molecule derived from a this compound scaffold would undergo a similar rigorous preclinical evaluation to validate its therapeutic potential before any consideration for clinical trials.

A central task in medicinal chemistry is the optimization of the interactions between a ligand (a potential drug) and its biological target to maximize potency and selectivity while minimizing off-target effects. The morpholine ring often plays a direct role in these interactions. For example, in mTOR inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, anchoring the inhibitor in the enzyme's active site nih.gov.

The optimization process is an iterative cycle of design, synthesis, and testing. Key strategies relevant to a scaffold like this compound include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying parts of the molecule to understand which features are critical for binding. For the target compound, this would involve altering the propanone side chain and substituting the morpholine ring to probe the target's binding pocket.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. A notable example is the replacement of the morpholine group in a series of mTOR inhibitors with 3,6-dihydro-2H-pyran (DHP). This change resulted in compounds with equivalent potency and selectivity, establishing DHP as a viable bioisostere for the morpholine hinge-binding motif nih.gov.

Computational Modeling: Using molecular docking and other computational tools to predict how analogues will bind to a target protein, thereby guiding the design of more potent compounds.

The C-2 stereocenter and the ketone of this compound provide specific, directional interaction points (hydrogen bond acceptor, potential for chiral interactions) that can be systematically modified to optimize binding affinity and achieve the desired therapeutic profile.

Q & A

Basic: What are the recommended synthetic routes for 1-(Morpholin-2-yl)propan-1-one, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting morpholine-2-carboxylic acid derivatives with propanone precursors under basic conditions. For example:

- Step 1: React morpholine-2-amine with a protected ketone (e.g., chloroacetone) in the presence of a base like potassium carbonate.

- Step 2: Purify intermediates via column chromatography to isolate the target compound.

Optimization Tips:

- Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis side reactions.

- Control temperature (60–80°C) to balance reaction rate and selectivity.

- Monitor by-products using TLC or LC-MS; adjust stoichiometry if dimerization occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.